Introduction: Unveiling a Versatile Synthetic Building Block
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to 4-Methyl-3-nitrophenol (CAS 2042-14-0)
For Researchers, Scientists, and Drug Development Professionals
4-Methyl-3-nitrophenol, registered under CAS number 2042-14-0, is a pale yellow crystalline solid that serves as a pivotal intermediate in the synthesis of a wide array of complex organic molecules.[1] While its name suggests a simple aromatic compound, its true value lies in the strategic placement of three distinct functional groups—hydroxyl, nitro, and methyl—on the benzene ring. This unique arrangement provides medicinal chemists and material scientists with a versatile scaffold, enabling multi-step synthetic pathways to create novel pharmacologically active agents, agrochemicals, and dyes.[2] This guide offers a comprehensive technical overview of 4-Methyl-3-nitrophenol, detailing its physicochemical properties, validated synthesis protocols, key chemical transformations, and critical safety protocols, providing researchers with the foundational knowledge required to effectively and safely utilize this compound in their development pipelines.
Section 1: Core Physicochemical and Structural Characteristics
A thorough understanding of a compound's properties is fundamental to its application. 4-Methyl-3-nitrophenol is a solid at room temperature with limited solubility in water but is soluble in organic solvents like ethyl acetate and methanol.[1] Its acidity, governed by the phenolic hydroxyl group, is a key consideration in reaction planning.
Key Properties at a Glance
The essential physicochemical data for 4-Methyl-3-nitrophenol are summarized below for quick reference.
| Property | Value | Source |
| CAS Number | 2042-14-0 | [1] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [4] |
| Appearance | Pale Yellow Crystalline Powder | [1][4] |
| Melting Point | 78-81 °C | [1] |
| pKa | 8.66 ± 0.10 (Predicted) | [1] |
| Solubility | Slightly soluble in water; Soluble in Ethyl Acetate, Methanol | [1] |
| LogP | 2.18 (at 25°C) | [1] |
| SMILES String | Cc1ccc(O)cc1=O | |
| InChI Key | BQEXDUKMTVYBRK-UHFFFAOYSA-N | [5] |
Structural Confirmation: Spectroscopic Data
Structural elucidation is critical for verifying the identity and purity of the compound. The proton NMR spectrum provides a definitive fingerprint.
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¹H NMR (400 MHz, CDCl₃): δ 7.48 (s, 1H), 7.17 (d, J = 8.4 Hz, 1H), 7.01 (dd, J = 8.4, 2.4 Hz, 1H), 5.84 (s, 1H), 2.48 (s, 3H) ppm.[1]
This spectrum clearly confirms the substitution pattern on the aromatic ring and the presence of the methyl group.
Section 2: Synthesis and Purification Pathways
The synthesis of 4-Methyl-3-nitrophenol can be achieved through several routes. The choice of pathway often depends on the availability of starting materials, scalability, and desired purity. A common and reliable laboratory-scale method involves the diazotization of an amino-substituted precursor followed by hydrolysis.
Synthesis from 4-Methyl-3-nitroaniline: A Validated Protocol
This protocol details the conversion of 4-methyl-3-nitroaniline to 4-Methyl-3-nitrophenol. The underlying principle is the conversion of the amine group into a diazonium salt, which is subsequently displaced by a hydroxyl group upon heating in an aqueous acidic solution.
Experimental Protocol:
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Dissolution: Dissolve 4-methyl-3-nitroaniline (1.31 mmol) in a 3:1 mixture of H₂SO₄-H₂O.
-
Initial Heating: Heat the mixture to 100 °C and maintain for 30 minutes. This step ensures complete dissolution and protonation of the aniline.
-
Diazotization: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a pre-chilled aqueous solution of sodium nitrite (NaNO₂) dropwise. The slow, cold addition is critical to prevent the decomposition of the unstable diazonium salt and to control the exothermic reaction.
-
Reaction: Continue stirring the reaction at 0 °C for 1 hour after the addition is complete to ensure full conversion to the diazonium salt.
-
Hydrolysis: Heat the mixture to reflux. The elevated temperature facilitates the nucleophilic substitution of the diazonium group by water, releasing nitrogen gas and forming the phenol.
-
Extraction: After the reaction is complete (monitored by TLC), cool the mixture and extract the product several times with ethyl acetate.
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography using a petroleum ether-ethyl acetate (9:1) eluent system to obtain a yellow solid with a typical yield of around 70%.[1]
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis process from 4-methyl-3-nitroaniline.
Caption: Synthesis workflow for 4-Methyl-3-nitrophenol.
Section 3: Applications in Drug Development and Chemical Synthesis
4-Methyl-3-nitrophenol is not an end-product but a crucial intermediate. Its utility stems from the ability to selectively modify its functional groups.
-
Pharmaceutical Intermediate: The nitro group can be readily reduced to an amine, which is a common functional group in many active pharmaceutical ingredients (APIs). This new amino group can then be further functionalized, for example, by forming amides or sulfonamides, to build the core structure of a drug candidate. The phenolic hydroxyl provides another site for modification, such as ether formation.[2]
-
Agrochemicals and Dyes: Similar to its role in pharmaceuticals, it serves as a precursor in the synthesis of pesticides and dyes.[2]
-
Reagent for Biologically Active Molecules: It is explicitly listed as a reactant for preparing biologically and pharmacologically active molecules.[5]
-
Protecting Group Chemistry: It has been used as a starting reagent for synthesizing 1-methyl-2-nitro-4-(tetrahydropyranyloxy)benzene, demonstrating the hydroxyl group's reactivity for protection before further transformations on the molecule.[5]
Key Chemical Transformation: Nitro Group Reduction
The reduction of the nitro group to an amine is arguably the most critical reaction for this intermediate in drug development. This transformation unlocks a plethora of subsequent synthetic possibilities.
Experimental Protocol (General):
-
Setup: In a round-bottom flask, dissolve 4-Methyl-3-nitrophenol in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, 10%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas (H₂) and then maintain a hydrogen atmosphere (typically via a balloon or at a specified pressure).
-
Reaction: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Caution: Pd/C can be pyrophoric and should be handled appropriately.
-
Isolation: Remove the solvent under reduced pressure to yield the product, 3-amino-4-methylphenol.
Reaction Pathway Diagram
This diagram illustrates the pivotal nitro reduction and subsequent potential functionalization, highlighting its role as a synthetic hub.
Caption: Key reaction pathway for 4-Methyl-3-nitrophenol.
Section 4: Safety, Handling, and Storage
Proper handling of 4-Methyl-3-nitrophenol is essential to ensure laboratory safety. It is classified as a hazardous substance with specific risks.
GHS Hazard Identification
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H412: Harmful to aquatic life with long lasting effects.[6]
The signal word is "Warning".[6] In larger quantities, it may be fatal if ingested and can cause damage to health.[7]
Recommended Handling and PPE
-
Ventilation: Handle in a well-ventilated place, preferably within a chemical fume hood, to avoid breathing dust or vapors.[6]
-
Personal Protective Equipment (PPE):
-
Hygiene: Wash hands and any exposed skin thoroughly after handling.[8] Avoid contact with skin and eyes.[6]
Storage and Disposal
-
Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[6] Keep it away from incompatible materials.
-
Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[6] Avoid release to the environment.[6]
Conclusion
4-Methyl-3-nitrophenol (CAS 2042-14-0) is a compound of significant utility for the research and development community. Its value is derived from its specific molecular architecture, which provides multiple, distinct reaction sites for synthetic elaboration. By understanding its fundamental properties, mastering its synthesis, and appreciating its reactive potential, scientists can leverage this intermediate to construct complex molecular targets. Adherence to strict safety protocols is paramount to harnessing its capabilities responsibly. This guide serves as a foundational resource to support the innovative application of this versatile chemical building block.
References
- Google Patents. (n.d.). CN1566074A - 4-methyl-3-nitrophenols and preparation method thereof.
-
Carl ROTH. (n.d.). 4-Methyl-3-nitrophenol, 500 g, CAS No. 2042-14-0. Retrieved from [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 3-Nitro-p-cresol. Retrieved from [Link]
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NIST WebBook. (n.d.). 4-Methyl-3-nitrophenol. Retrieved from [Link]
Sources
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